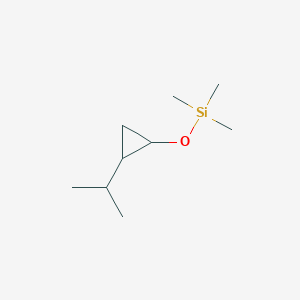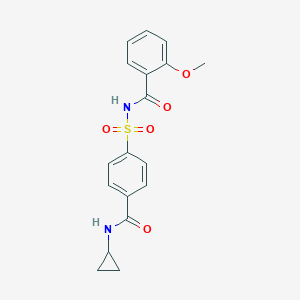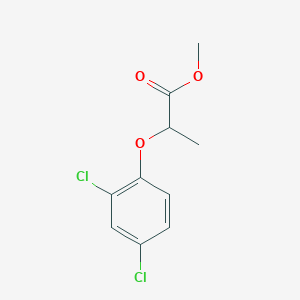
Dichlorprop-methyl
描述
Dichlorprop-methyl, also known as propanoic acid, 2-(2,4-dichlorophenoxy)-, methyl ester, is a synthetic organic compound widely used as a herbicide. It is primarily employed to control broadleaf weeds in agricultural settings. The compound is characterized by its molecular formula ( C_{10}H_{10}Cl_{2}O_{3} ) and a molecular weight of 249.091 g/mol .
作用机制
Target of Action
Dichlorprop-methyl primarily targets the acetyl CoA carboxylase (ACCase) enzyme in plants . ACCase is crucial for fatty acid biosynthesis, and its inhibition leads to a disruption in the synthesis of essential lipids, thereby affecting plant growth .
Mode of Action
This compound is a selective, systemic herbicide that is absorbed through leaves and translocates to roots . It acts as a synthetic auxin, a type of plant hormone, causing stem and leaf malformations that eventually lead to the death of the plant . The compound mimics the action of natural auxins, disrupting normal growth patterns and causing uncontrolled, rapid growth .
Biochemical Pathways
As a synthetic auxin, it is known to affect various growth and developmental processes in plants, including cell division, elongation, and differentiation . By mimicking natural auxins, this compound disrupts these processes, leading to abnormal growth and development.
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its formulation, application method, and the plant’s physiological state .
Result of Action
The primary result of this compound’s action is the death of the target plant. By mimicking auxins and causing uncontrolled growth, the compound leads to malformations in the stems and leaves of the plant . This abnormal growth disrupts the plant’s normal physiological processes, ultimately leading to its death .
生化分析
Biochemical Properties
Dichlorprop-methyl interacts with various enzymes, proteins, and other biomolecules. It is known to cause disturbances in plant metabolism, particularly affecting carbohydrates, organic acids, and fatty acids
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause changes in leaf morphology and mesophyll cell structure in plants . It also influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. While the exact details of these interactions are still being studied, it is known that this compound can cause changes in gene expression and may involve enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Dichlorprop-methyl is synthesized through the esterification of 2-(2,4-dichlorophenoxy)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 2-(2,4-dichlorophenoxy)propanoic acid and methanol, are mixed in the presence of an acid catalyst. The reaction mixture is heated and maintained at a specific temperature to achieve optimal yield. The product is then purified through distillation and crystallization to obtain the desired purity .
化学反应分析
Types of Reactions: Dichlorprop-methyl undergoes various chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to yield 2-(2,4-dichlorophenoxy)propanoic acid and methanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 2-(2,4-dichlorophenoxy)propanoic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Products depend on the nucleophile used.
科学研究应用
Dichlorprop-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is employed in studies related to plant physiology and herbicide resistance.
Medicine: Research is conducted to understand its potential effects on human health and its mechanism of action as a herbicide.
Industry: this compound is used in the formulation of herbicidal products for agricultural use.
相似化合物的比较
Dichlorprop-methyl is similar to other chlorophenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Both compounds act as synthetic auxins and are used to control broadleaf weeds. this compound is an ester, while 2,4-D is an acid.
Mecoprop: Another chlorophenoxy herbicide with similar herbicidal properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar mode of action but differs in the substitution pattern on the aromatic ring.
This compound is unique due to its specific ester structure, which influences its absorption and translocation properties in plants.
属性
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCPDWDIOTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866617 | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23844-57-7, 57153-17-0 | |
| Record name | Dichlorprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23844-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057153170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (±)-2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0948O1VDCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dichlorprop methyl ester, and what are its downstream effects?
A1: Dichlorprop methyl ester is a systemic herbicide that is absorbed by the leaves and roots of plants and translocated throughout the plant. It acts as a synthetic auxin, a plant hormone that regulates growth. [] Overexposure to this synthetic auxin disrupts normal plant growth, leading to uncontrolled, unsustainable growth and eventual plant death. []
Q2: Can you provide the structural characterization of Dichlorprop methyl ester, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts don't delve into detailed spectroscopic data, they do mention key structural information. Dichlorprop methyl ester is a chiral molecule, meaning it exists as two enantiomers: R-Dichlorprop methyl ester and S-Dichlorprop methyl ester. [, , ] This chirality significantly influences its interactions with biological systems and its degradation pathways. [, , ]
Q3: How stable is Dichlorprop methyl ester in various environmental conditions, and are there strategies for its degradation?
A3: Dichlorprop methyl ester can undergo degradation through various pathways, including biodegradation by microorganisms. [, , , ] Research shows that its degradation in sediment is enantioselective, meaning the two enantiomers (R- and S-) degrade at different rates. [] This enantioselective degradation is also observed in algal cultures, with variations depending on the algae species. [] Factors such as pH can influence both the degradation rate and the enantioselectivity of the process. []
Q4: Are there analytical methods available for the detection and quantification of Dichlorprop methyl ester and its enantiomers?
A4: Yes, researchers utilize various analytical techniques to study Dichlorprop methyl ester. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly when coupled with chiral stationary phases (CSPs), allow for the separation and quantification of the individual enantiomers. [, ] These methods are crucial for understanding the fate and behavior of each enantiomer in the environment. Additionally, enzyme-linked immunosorbent assay (ELISA) techniques have been developed for the specific detection and quantification of Dichlorprop methyl ester. []
Q5: What is known about the environmental impact of Dichlorprop methyl ester, and are there methods for mitigating its potential risks?
A5: As a herbicide, Dichlorprop methyl ester is designed to impact plant life, but its effects can extend beyond target species. Understanding its enantioselective degradation in various environmental compartments, like sediment and water, is crucial for assessing its potential risks. [, , , ] Research suggests that microbial communities play a vital role in its degradation, and understanding these biodegradation processes is key for developing bioremediation strategies. [, ]
Q6: Has there been research on using cyclodextrins to influence the behavior of Dichlorprop methyl ester?
A6: Yes, researchers have explored the use of cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, to form inclusion complexes with Dichlorprop methyl ester. [, , ] Studies show that different types of cyclodextrins, such as β-cyclodextrin, hydroxypropyl-cyclodextrin, and carboxymethyl-cyclodextrin, exhibit varying degrees of interaction with the herbicide. [, ] These interactions can influence the herbicide's solubility, bioavailability, and even its interaction with enzymes involved in its degradation. [, , ]
Q7: What insights do we have into the enantioselectivity of Dichlorprop methyl ester degradation?
A7: Research using techniques like chiral gas chromatography has revealed that the degradation of Dichlorprop methyl ester is often enantioselective. [, , , ] This means that one enantiomer, typically the R-enantiomer, is preferentially degraded over the other. This preference suggests that enzymes involved in the degradation process, such as lipases produced by certain bacteria and fungi, have a higher affinity for one enantiomer. [, , ] Understanding the factors influencing this enantioselectivity, such as pH and microbial community composition, is crucial for predicting the fate and persistence of this herbicide in the environment. [, ]
Q8: Are there studies focusing on the role of specific enzymes in the degradation of Dichlorprop methyl ester?
A8: Yes, research has explored the enzymatic mechanisms involved in Dichlorprop methyl ester degradation. Studies have investigated the role of lipases, enzymes that catalyze the hydrolysis of esters, in the breakdown of this herbicide. [, , ] For example, research on Aspergillus niger lipase has provided insights into the specific amino acids within the enzyme's active site that are crucial for both its activity and enantioselectivity toward Dichlorprop methyl ester. []
Q9: How has the Rayleigh equation been applied in understanding the degradation of Dichlorprop methyl ester?
A9: The Rayleigh equation, commonly used to describe isotope fractionation, has been successfully applied to model the enantiomeric enrichment of Dichlorprop methyl ester during its degradation. [] This application stems from the observation that, similar to isotopes, the ratio of enantiomers can change predictably during degradation processes. Researchers have demonstrated the suitability of the Rayleigh equation in describing the relationship between enantiomeric enrichment and the extent of Dichlorprop methyl ester degradation by various lipases. [] This approach provides a valuable tool for predicting and understanding the enantioselective fate of chiral pesticides in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


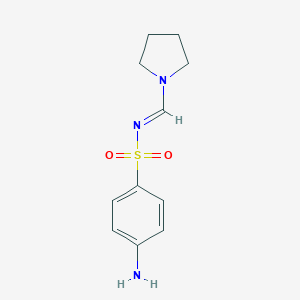
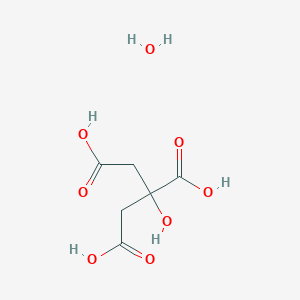
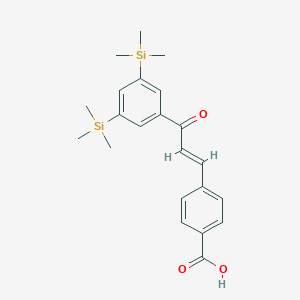
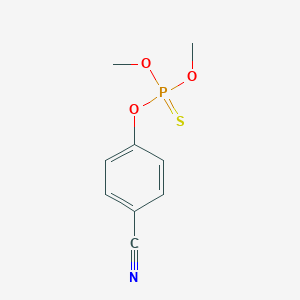
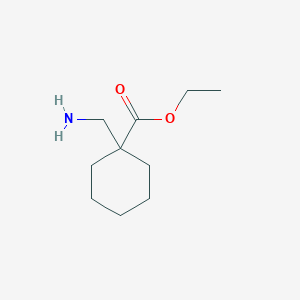

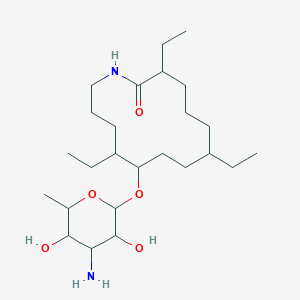
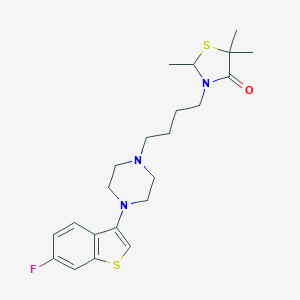
![N-[[4-(cyanomethyl)phenyl]methyl]acetamide](/img/structure/B165969.png)

